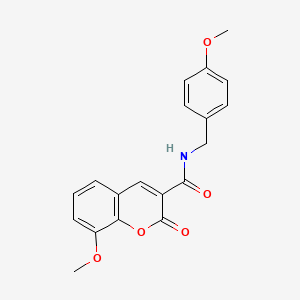

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

8-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-8-6-12(7-9-14)11-20-18(21)15-10-13-4-3-5-16(24-2)17(13)25-19(15)22/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYLLPPXPJCVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the methoxy and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

化学反応の分析

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds within the chromene class, including 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific pathways, such as the mitochondrial pathway of apoptosis. For instance, a study demonstrated that derivatives of chromene compounds effectively inhibited the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

3. Anti-inflammatory Effects

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

1. Pesticidal Activity

The compound has shown promise as a natural pesticide. Studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. This property is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use .

2. Plant Growth Regulation

Research has demonstrated that chromene derivatives can act as plant growth regulators, enhancing growth and yield in various crops. These compounds may influence hormonal pathways in plants, leading to improved growth rates and resistance to environmental stressors .

Materials Science Applications

1. Development of Functional Materials

8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been explored for its potential in creating functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for incorporation into devices that require efficient charge transport and light emission .

Case Studies

作用機序

The mechanism of action of 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Replaces the benzyl group with a phenethyl chain (ethyl linkage instead of methyl).

- However, the extended alkyl chain could reduce solubility in polar solvents .

6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Introduces a bromine atom at the 6-position of the chromene ring.

- Impact : Bromine’s electron-withdrawing effect may reduce electron density in the chromene system, altering UV-Vis absorption and fluorescence properties. The bulky bromine atom could also sterically hinder interactions with biological targets .

N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Substitutes the 4-methoxybenzyl group with a 4-acetamidophenyl moiety.

Electronic and Optical Properties

6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I)

- Key Difference : Methyl groups at the 6-position (chromene) and 3-position (phenyl).

- Optical Impact: Methyl groups are electron-donating, increasing π-electron delocalization. This compound exhibits stronger nonlinear optical (NLO) activity than methoxy-substituted analogs, as methoxy groups introduce competing resonance effects .

N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II)

- Key Difference : Methoxy group at the 3-position of the phenyl ring.

- Optical Impact : The methoxy group’s electron-donating resonance enhances intramolecular charge transfer (ICT), leading to redshifted absorption spectra compared to methyl-substituted analogs .

Solubility and Hydrogen Bonding

N-(2-Aminoethyl)-2-oxo-2H-chromene-3-carboxamide

8-Methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

6-Chloro-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide (BT317)

- Structural Difference : Chlorine at the 6-position and hydroxyl group on the phenyl ring.

- Biological Impact : The chloro group increases electrophilicity, enhancing reactivity with nucleophilic residues in enzymes. The hydroxyl group enables hydrogen bonding, improving target affinity compared to methoxy groups .

N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Isopropyl group on the phenyl ring.

- Impact : The bulky isopropyl group may reduce binding to compact active sites but improve lipid solubility, favoring blood-brain barrier penetration .

生物活性

8-Methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H17NO5

- Molecular Weight : 315.32 g/mol

- IUPAC Name : 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

This structure features a methoxy group at the 8-position and a benzyl substituent at the nitrogen atom, which may influence its biological activities.

1. Antioxidant Activity

Research has shown that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies indicate that this compound can effectively reduce oxidative stress markers, contributing to cellular protection against damage .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Properties

8-Methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated neuroprotective effects in various models. It exhibits inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, thereby potentially enhancing levels of serotonin and dopamine in the brain . The compound's IC50 values for MAO-A and MAO-B inhibition are reported to be significantly lower than those of traditional neuroprotective agents, indicating its potency .

4. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide and target proteins involved in its biological activities. These studies reveal favorable binding affinities, supporting its potential as a lead compound for drug development .

Q & A

Basic: What synthetic strategies are employed to prepare 8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide?

Answer:

The synthesis typically involves coupling a pre-functionalized coumarin core with a 4-methoxybenzylamine derivative. A common approach includes:

- Step 1: Synthesis of the 2-oxo-2H-chromene-3-carboxylic acid scaffold via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions .

- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) followed by amidation with 4-methoxybenzylamine. Solvents like DMF or dichloromethane are used, with bases such as triethylamine to neutralize HCl byproducts .

- Purification: Flash chromatography (silica gel) and recrystallization (acetone/EtOAc) are standard for isolating high-purity crystals suitable for X-ray diffraction .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in the allylation or methoxybenzylation steps?

Answer:

Regioselectivity challenges arise during functionalization of the coumarin core. Methodological optimizations include:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during electrophilic substitution at the 8-position of the chromene ring .

- Catalytic Systems: Use of Lewis acids (e.g., ZnCl₂) directs methoxybenzylamine coupling to the carboxamide group over competing esterification .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor crystallization of the final product .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

Routine characterization involves:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 380.1264 for C₂₀H₁₉NO₅) .

- X-Ray Diffraction: Single-crystal analysis resolves bond lengths and angles, confirming planarity of the coumarin core and intramolecular H-bonding (e.g., N–H⋯O) .

Advanced: How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline form?

Answer:

Intermolecular H-bonds and π-π stacking dictate crystal packing:

- N–H⋯O Bonds: The carboxamide N–H donates to the carbonyl oxygen of adjacent molecules, forming a 1D chain (graph set C(4)) .

- C–H⋯O Weak Interactions: Methoxy groups participate in C–H⋯O contacts (2.5–3.0 Å), stabilizing layered structures .

- Planarity Effects: The near-planar coumarin scaffold enables face-to-face π-stacking (3.4–3.6 Å spacing), critical for fluorescence properties .

Advanced: What structure-activity relationships (SAR) are inferred from analogs for neuropharmacological applications?

Answer:

Key SAR insights from related coumarin-3-carboxamides include:

- Methoxy Positioning: 8-Methoxy groups enhance blood-brain barrier penetration compared to 6- or 7-substituted analogs, as shown in MAO-B inhibition studies (IC₅₀ = 0.8 µM vs. 2.1 µM for 6-methoxy) .

- Benzyl Substituents: 4-Methoxybenzyl groups improve metabolic stability over unsubstituted benzyls (t₁/₂ > 120 min in liver microsomes) due to reduced oxidative dealkylation .

- Carboxamide vs. Ester: The carboxamide moiety increases target affinity (e.g., 10-fold higher for AChE inhibition) compared to ester derivatives .

Basic: What computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G** level is used to:

- Frontier Orbitals: Calculate HOMO-LUMO gaps (e.g., ~4.1 eV), correlating with UV-Vis absorption maxima (~340 nm) .

- Electrostatic Potential Maps: Identify nucleophilic regions (carboxamide oxygen) for predicting reactivity in electrophilic substitutions .

Advanced: How does the compound’s fluorescence behavior vary with solvent polarity?

Answer:

Solvatochromic studies reveal:

- Polar Protic Solvents (MeOH): Strong emission quenching due to H-bonding with the carboxamide group (quantum yield Φ = 0.15) .

- Non-Polar Solvents (Hexane): Enhanced fluorescence (Φ = 0.62) with a blue shift (~20 nm) in λem due to reduced solvent relaxation .

Basic: What are the documented biological activities of structurally similar coumarin-3-carboxamides?

Answer:

Analog studies report:

- Anticancer Activity: N-Benzyl derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM) via caspase-3 activation .

- Antimicrobial Effects: Methoxy-substituted analogs show MIC = 8 µg/mL against S. aureus by disrupting membrane integrity .

- Neuroprotection: MAO-B inhibition (Ki = 0.5 µM) mitigates ROS in Parkinson’s disease models .

Advanced: What mechanistic insights explain retro-Diels-Alder reactivity in related chromene carboxamides?

Answer:

Under thermal or acidic conditions:

- Cycloreversion: The coumarin ring undergoes retro-Diels-Alder cleavage at 120–150°C, generating a ketene intermediate and CO₂ .

- Trapping Experiments: Adding methanol traps the ketene as a methyl ester, confirming the mechanism via LC-MS detection .

Basic: How is the compound’s purity assessed during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。